N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide
Description
The compound N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide is a heterocyclic sulfonamide featuring a benzothiadiazole core linked to a pyrazine-pyridine scaffold. Benzothiadiazole sulfonamides are known for their versatility in medicinal chemistry, often serving as kinase inhibitors or antimicrobial agents due to their electron-deficient aromatic systems and hydrogen-bonding capabilities .
Properties
IUPAC Name |
N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6O2S2/c23-26(24,14-3-1-2-12-16(14)22-25-21-12)20-10-13-15(19-9-8-18-13)11-4-6-17-7-5-11/h1-9,20H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXNZXWNDVOXIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC3=NC=CN=C3C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide typically involves multi-step organic synthesis. One common approach includes:
Formation of the Pyrazine Ring: Starting with a suitable pyridine derivative, the pyrazine ring can be constructed through cyclization reactions involving appropriate precursors such as 1,2-diketones or α-haloketones.
Benzothiadiazole Synthesis: The benzothiadiazole moiety can be synthesized via condensation reactions involving ortho-diamines and sulfonyl chlorides.
Coupling Reactions: The final step involves coupling the pyrazine and benzothiadiazole units through a sulfonamide linkage. This can be achieved using reagents like sulfonyl chlorides and amines under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using batch processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazine and benzothiadiazole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce halogens or nitro groups into the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties due to its ability to interact with various biological targets.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its unique structure allows it to interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its stable aromatic structure and functional groups.
Mechanism of Action
The mechanism by which N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The compound’s unique architecture combines a sulfonamide-functionalized benzothiadiazole with a pyrazine-pyridine hybrid. Key comparisons include:
Table 1: Structural Comparison of Sulfonamide-Containing Heterocycles
Key Observations :
- The target compound’s benzothiadiazole-sulfonamide core distinguishes it from pyrido-pyrazines (e.g., ) and pyrazolo-pyrimidines (e.g., ), which prioritize nitrogen-rich heterocycles for kinase binding.
- The pyrazine-pyridine linkage may enhance π-π stacking interactions in biological targets, analogous to fluorophenyl-substituted pyrido-pyrazines in p38 MAP kinase inhibition .
Patent and Research Trends
- Kinase Inhibitors : Fluorophenyl-substituted pyrido-pyrazines dominate recent patents (e.g., ), while sulfonamide derivatives (e.g., ) are emerging in anticancer research.
- Diversification Strategies: Modifications such as oxadiazole incorporation (e.g., ) or chromenone fusion (e.g., ) highlight trends in optimizing heterocyclic scaffolds for target selectivity.
Biological Activity
N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in oncology and antimicrobial applications. This article compiles diverse research findings regarding its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
This compound has a complex structure characterized by the following molecular formula:
- Molecular Formula : C₁₄H₁₄N₆O₂S
- Molecular Weight : 330.37 g/mol
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in cancer progression and microbial growth. The compound exhibits dual inhibitory effects on key kinases such as BRAF and VEGFR-2, which are crucial in tumor angiogenesis and proliferation.
In Vitro Studies
Recent studies have demonstrated that derivatives of benzothiadiazole, including this compound, show significant cytotoxicity against various cancer cell lines. For instance:
- IC₅₀ Values : The compound exhibited IC₅₀ values ranging from 3.58 to 15.36 μM against three different cancer cell lines while showing higher IC₅₀ values (38.77–66.22 μM) against normal cell lines, indicating selective toxicity towards cancer cells .
Mechanistic Insights
The compound's mechanism involves the induction of apoptosis in cancer cells. Studies have shown that treatment with this compound leads to a notable increase in apoptotic cells compared to untreated controls. Specifically:
- Apoptosis Induction : After 24 hours of treatment, the proportion of apoptotic cells increased significantly to 37.83%, demonstrating its capability to trigger programmed cell death .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for its antimicrobial efficacy.
Efficacy Against Bacteria
The compound was tested against several bacterial strains including Escherichia coli and Staphylococcus aureus. The results indicated that:
- Minimum Inhibitory Concentration (MIC) : The compound inhibited bacterial growth at concentrations as low as 1.6 mg/mL for certain strains .
Comparative Analysis with Other Compounds
To better understand the efficacy of this compound, a comparative analysis with other known inhibitors was conducted:
| Compound Name | Target | IC₅₀ (μM) | Remarks |
|---|---|---|---|
| Sorafenib | BRAF/VEGFR | 0.071 (VEGFR), 0.194 (BRAF) | Standard control |
| Compound 4f | BRAF/VEGFR | 0.194 (BRAF), 0.071 (VEGFR) | Similar efficacy to Sorafenib |
| N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2,1,3-benzothiadiazole | Various Cancer Cells | 3.58 - 15.36 | Selective against cancer |
Case Studies and Clinical Implications
Several case studies have highlighted the potential of benzothiadiazole derivatives in clinical settings. For example:
- Case Study on Tumor Proliferation : A study demonstrated that a related benzothiadiazole derivative significantly inhibited tumor cell proliferation in vitro and showed promise for further development into therapeutic agents .
- Clinical Trials : Ongoing trials are evaluating the safety and efficacy of these compounds in patients with specific types of cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
